4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C16H13ClO4 This compound is characterized by the presence of a chlorophenyl group, an oxoethoxy linkage, and a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde typically involves the reaction of 2-chlorobenzoyl chloride with 3-methoxybenzaldehyde in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzoic acid.
Reduction: 4-[2-(2-Chlorophenyl)-2-hydroxyethoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The oxoethoxy linkage and the methoxybenzaldehyde moiety play crucial roles in its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-hydroxybenzaldehyde
- 4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-ethoxybenzaldehyde
- 4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methylbenzaldehyde
Uniqueness
4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic pathways. Additionally, the specific arrangement of functional groups in this compound can lead to distinct biological activities and applications.
Properties
IUPAC Name |
4-[2-(2-chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-20-16-8-11(9-18)6-7-15(16)21-10-14(19)12-4-2-3-5-13(12)17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNYMFKOBZXFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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